4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2
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Overview
Description
4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. This compound is a derivative of pyrazolopyrimidine and is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the pyrazolopyrimidine structure. The synthetic route may include the following steps:
Formation of the pyrazole ring: This involves the reaction of appropriate precursors under controlled conditions to form the pyrazole ring.
Incorporation of isotopes: Carbon-13 and nitrogen-15 isotopes are introduced into the molecule through specific reagents and reaction conditions.
Formation of the pyrimidine ring: The final step involves the cyclization reaction to form the pyrimidine ring, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions and high-purity reagents. The process is designed to ensure high yield and purity of the final product, which is essential for its use in research and analytical applications .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for isotope-labeled studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for precise tracking and analysis of the compound within biological systems. This enables researchers to study its effects on various biochemical processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: A structurally related compound used in the treatment of gout.
Oxypurinol: Another derivative of pyrazolopyrimidine with similar applications in biochemical research.
Uniqueness
4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 is unique due to its stable isotope labeling, which provides enhanced analytical capabilities compared to non-labeled compounds. This makes it particularly valuable in research applications where precise tracking and quantification are required .
Properties
IUPAC Name |
1,7-dihydro(513C,1,2-15N2)pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)/i1+1,6+1,9+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNFUBHNUDHIGC-ZDDXGAPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[15N][15NH]C2=C1C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724514 |
Source
|
Record name | (3-~13~C,1,2-~15~N_2_)-1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217036-71-9 |
Source
|
Record name | (3-~13~C,1,2-~15~N_2_)-1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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